molecular formula C11H15NO3 B13486502 2-Amino-5-(tert-butoxy)benzoic acid

2-Amino-5-(tert-butoxy)benzoic acid

Cat. No.: B13486502
M. Wt: 209.24 g/mol
InChI Key: VJBLVIAKOPIDNQ-UHFFFAOYSA-N
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Description

2-Amino-5-(tert-butoxy)benzoic acid: is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon, and a tert-butoxy group is attached to the fifth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(tert-butoxy)benzoic acid typically involves the following steps:

    Nitration: The starting material, 5-(tert-butoxy)benzoic acid, undergoes nitration to introduce a nitro group at the second position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors for nitration and reduction steps, which enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(tert-butoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 2-Nitro-5-(tert-butoxy)benzoic acid.

    Reduction: Various amino derivatives depending on the reducing agent.

    Substitution: Substituted benzoic acid derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-(tert-butoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(tert-butoxy)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tert-butoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

    2-Amino-5-tert-butylbenzoic acid: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.

    2-Amino-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a tert-butoxy group.

Uniqueness: 2-Amino-5-(tert-butoxy)benzoic acid is unique due to the presence of the tert-butoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-5-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14)

InChI Key

VJBLVIAKOPIDNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)N)C(=O)O

Origin of Product

United States

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